molecular formula C26H31N3O3 B11406874 (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11406874
M. Wt: 433.5 g/mol
InChI Key: YAZNRJMYUBQGGZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, a piperazine ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the indole derivative with 4-methylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the Methoxyphenyl Group: This can be done through a Heck reaction, where the indole-piperazine intermediate reacts with 4-methoxyphenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole core is known for its bioactivity, which could lead to the discovery of new biological pathways and targets.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the piperazine ring suggests potential activity as a central nervous system agent, while the indole core may contribute to anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one likely involves interactions with specific molecular targets such as enzymes or receptors. The indole core may interact with protein active sites, while the piperazine ring could modulate receptor activity. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one lies in its combination of an indole core, a piperazine ring, and a methoxyphenyl group. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-3-[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H31N3O3/c1-27-13-15-28(16-14-27)18-22(30)19-29-17-21(24-5-3-4-6-25(24)29)9-12-26(31)20-7-10-23(32-2)11-8-20/h3-12,17,22,30H,13-16,18-19H2,1-2H3/b12-9+

InChI Key

YAZNRJMYUBQGGZ-FMIVXFBMSA-N

Isomeric SMILES

CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.